Pheanthine
Overview
Description
Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular fashion. Its chemical formula is C₁₄H₁₀. Phenanthrene is a colorless, crystalline solid at room temperature and has a faintly aromatic odor. It is commonly found in coal tar and is used in the production of dyes, plastics, pesticides, explosives, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene can be synthesized through several methods:
Elbs Persulfate Oxidation: This method involves the oxidation of naphthalene using persulfate.
Diels-Alder Reaction: Phenanthrene is produced as a by-product during the reaction of benzyne with furan.
Haworth Phenanthrene Synthesis: This multi-step process involves Friedel-Crafts acylation followed by Clemmensen or Wolff-Kishner reductions
Industrial Production Methods: Phenanthrene is primarily obtained from coal tar distillation. The coal tar is subjected to fractional distillation, and phenanthrene is isolated from the middle oil fraction. It is then purified through recrystallization .
Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions, including:
Reduction: When treated with lithium aluminium hydride, phenanthrene is reduced to 9,10-dihydrophenanthrene.
Electrophilic Aromatic Substitution: Phenanthrene undergoes halogenation, sulfonation, and nitration at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminium hydride.
Halogenation: Bromine.
Sulfonation: Sulfuric acid.
Major Products:
Phenanthrenequinone: From oxidation.
9,10-Dihydrophenanthrene: From reduction.
9-Bromophenanthrene: From halogenation
Scientific Research Applications
Phenanthrene has diverse applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Studied for its effects on microbial degradation and bioremediation of contaminated environments
Medicine: Investigated for its potential carcinogenic effects and its role in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, plastics, pesticides, and explosives
Mechanism of Action
Phenanthrene exerts its effects primarily through its interactions with biological systems. It is known to undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The metabolic pathways involve cytochrome P450 enzymes, which convert phenanthrene to phenanthrenequinone and other reactive metabolites .
Comparison with Similar Compounds
Phenanthrene is often compared with other polycyclic aromatic hydrocarbons such as:
Anthracene: A linear isomer of phenanthrene with three fused benzene rings arranged in a straight line.
Naphthalene: Consists of two fused benzene rings and is less complex than phenanthrene.
Pyrene: Contains four fused benzene rings and is larger and more complex than phenanthrene.
Uniqueness: Phenanthrene’s angular structure and stability make it unique among polycyclic aromatic hydrocarbons. Its ability to undergo various chemical reactions at specific positions (9 and 10) also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317023 | |
Record name | (-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-79-2 | |
Record name | (-)-Tetrandrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrondrine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pheanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (-)-Tetrandrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRANDRINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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